3-Propylidenephthalide

Beschreibung

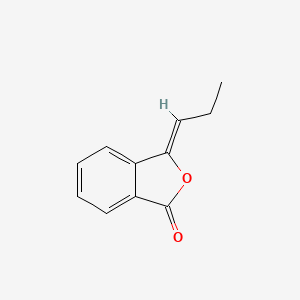

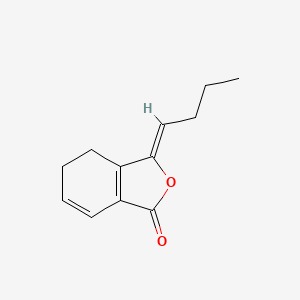

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17369-59-4 |

|---|---|

Molekularformel |

C11H10O2 |

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

(3E)-3-propylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |

InChI-Schlüssel |

NGSZDVVHIGAMOJ-BJMVGYQFSA-N |

SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 |

Isomerische SMILES |

CC/C=C/1\C2=CC=CC=C2C(=O)O1 |

Kanonische SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 |

Siedepunkt |

343 to 347 °F at 15 mm Hg (NTP, 1992) |

Dichte |

1.135 at 74.7 °F (NTP, 1992) 1.127-1.132 |

Flammpunkt |

greater than 200 °F (NTP, 1992) |

Andere CAS-Nummern |

17369-59-4 94704-89-9 |

Physikalische Beschreibung |

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992) colourless, slightly viscous liquid; warm, spicy-herbaceous aroma |

Piktogramme |

Irritant |

Löslichkeit |

less than 0.1 mg/mL at 64° F (NTP, 1992) Insoluble in water; soluble in oils soluble (in ethanol) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Propylidenephthalide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylidenephthalide, a substituted phthalide (B148349) derivative, is a compound of growing interest due to its aromatic properties and potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, and known biological effects. While much of the detailed biological research has been conducted on its close analog, 3-n-butylphthalide (NBP), the available data suggests that this compound may share similar neuroprotective and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating key technical data and outlining relevant experimental methodologies.

Chemical Structure and Identification

This compound is a benzofuranone derivative characterized by a propylidene group attached to the 3-position of the phthalide ring. The molecule exists as a mixture of (E) and (Z) isomers.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3-propylidene-2-benzofuran-1-one[1] |

| Molecular Formula | C₁₁H₁₀O₂[1] |

| Molecular Weight | 174.20 g/mol [1] |

| CAS Number | 17369-59-4[1] |

| SMILES | CCC=C1C2=CC=CC=C2C(=O)O1[1] |

| InChI | InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3[1] |

Physicochemical Properties

This compound is a clear yellow liquid at room temperature with a characteristic herbal, spicy, and warm odor.[2] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and oils.[1]

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Description | Clear yellow liquid | [3] |

| Boiling Point | 170 °C at 12 mmHg | [4] |

| Melting Point | 5 °C | [4] |

| Density | 1.122 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.586 | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Water Solubility | < 0.1 mg/mL | [3] |

| Solubility in Ethanol | Soluble | [1] |

| logP (XLogP3-AA) | 2.6 |[1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data.

Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| Data not available in search results | ||

| | | |

Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available in search results | |

| | |

Table 5: Mass Spectrometry (MS) Data

| m/z | Fragmentation |

|---|---|

| Data not available in search results | |

| | |

Table 6: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data not available in search results | |

| | |

Synthesis Methodology

General Wittig Reaction Protocol

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[5][6]

Experimental Steps:

-

Phosphonium (B103445) Salt Formation: Triphenylphosphine is reacted with a propyl halide (e.g., propyl bromide) in an appropriate solvent to form the corresponding propyltriphenylphosphonium bromide.

-

Ylide Generation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere to generate the phosphorus ylide.

-

Wittig Reaction: Phthalic anhydride is added to the ylide solution, and the reaction mixture is stirred, typically at room temperature or with gentle heating, to form the oxaphosphetane intermediate, which then decomposes to yield this compound and triphenylphosphine oxide.

-

Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography.

Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are limited, extensive research on its close structural analog, 3-n-butylphthalide (NBP), provides strong evidence for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammation.

Neuroprotective Effects

NBP has been shown to exert neuroprotective effects in various models of neurodegenerative diseases and ischemic stroke.[7] The proposed mechanisms involve the modulation of key signaling pathways.

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Activation of this pathway is a key mechanism for the neuroprotective effects of NBP.[8][9] NBP has been shown to activate the PI3K/Akt pathway, leading to the inhibition of apoptotic processes and promotion of neuronal survival.[8][10]

The Wnt/β-catenin signaling pathway plays a vital role in neurogenesis. NBP has been demonstrated to promote neurogenesis by activating this pathway.[2][11] NBP upregulates Wnt3a, which leads to the inactivation of GSK-3β and stabilization of β-catenin. Stabilized β-catenin then translocates to the nucleus to activate the transcription of genes involved in neuronal proliferation and differentiation.[11]

Anti-inflammatory Effects

Phthalides, including NBP, have demonstrated anti-inflammatory properties.[12] NBP has been shown to suppress the production of pro-inflammatory mediators.[13] This anti-inflammatory action is believed to contribute to its neuroprotective effects. Studies on other phthalide derivatives have also reported anti-inflammatory activity through the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines.[14][15]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the neuroprotective and anti-inflammatory effects of compounds like this compound, based on methodologies used for NBP.

Neuroprotection Assay (MTT Assay)

This assay measures cell viability to assess the protective effect of a compound against a neurotoxic insult.

Workflow:

References

- 1. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production | CoLab [colab.ws]

- 3. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dl‐3‐n‐butylphthalide promotes synaptic plasticity by activating the Akt/ERK signaling pathway and reduces the blood–brain barrier leakage by inhibiting the HIF‐1α/MMP signaling pathway in vascular dementia model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DL-3-n-butylphthalide ameliorates diabetes-associated cognitive decline by enhancing PI3K/Akt signaling and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From stroke to neurodegenerative diseases: The multi‐target neuroprotective effects of 3‐n‐butylphthalide and its derivatives | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Propylidenephthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Propylidenephthalide, including its chemical identity, physicochemical properties, and relevant experimental methodologies. The information is intended for professionals in research and development.

Chemical Identity and Nomenclature

The compound commonly known as this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 3-propylidene-2-benzofuran-1-one[1]

This nomenclature precisely describes the molecular structure, which consists of a benzofuran-1-one core with a propylidene substituent at the 3-position.

Synonyms and Identifiers:

-

This compound[1]

-

Propylidene phthalide[1]

-

1(3H)-Isobenzofuranone, 3-propylidene-[1]

-

CAS Number: 17369-59-4[1]

-

FEMA Number: 2952[1]

-

EC Number: 241-402-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 170 °C at 12 mmHg | [2] |

| Melting Point | 5 °C | [2] |

| Density | 1.122 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [1][3] |

| Refractive Index | n20/D 1.586 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

Experimental Protocols

3.1. Generalized Synthesis of Benzofuran-3(2H)-ones

General Procedure: [4]

-

A solution of the appropriately substituted 3-hydroxy-2-pyrone and a suitable nitroalkene is prepared in a high-boiling point solvent such as 1,2-dichlorobenzene.

-

A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added to the reaction mixture.

-

The mixture is heated to a high temperature (e.g., 120 °C) in a sealed vessel for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified using flash column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired benzofuranone.

3.2. High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Methodology: [5]

-

Column: A C18 stationary phase is suitable for the separation.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase.[5] Phosphoric acid can be added as a modifier. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[5]

-

Detection: UV detection at a suitable wavelength.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, filtered to remove particulate matter, and then injected into the HPLC system.

Biological Activity and Applications

This compound is primarily utilized as a fragrance and flavoring agent in various consumer products.[6][7] It is known for its herbal and green odor and flavor profile.[7] Due to its use in cosmetics and food products, its safety has been evaluated, and it is listed as a fragrance allergen.[1]

While specific signaling pathway interactions for this compound are not detailed in the scientific literature, its primary biological interaction of relevance to drug development and safety is its potential to act as a skin sensitizer.[8]

Visualizations

Diagram 1: General Synthesis Strategy for Benzofuranones

References

- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound mixture of cis and trans isomers, = 96 , FG 17369-59-4 [sigmaaldrich.com]

- 3. scent.vn [scent.vn]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. 3-propylidene phthalide [thegoodscentscompany.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

3-Propylidenephthalide: A Technical Overview for Researchers

For immediate release:

This technical guide provides a comprehensive overview of 3-Propylidenephthalide, a fragrance ingredient of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, summarizes key toxicological data, and details the experimental methodologies employed in its safety assessment.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 17369-59-4, is a synthetic fragrance and flavoring agent.[1][2][3][4][5][6][7][8] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 17369-59-4[1][2][3][9][10] |

| Molecular Formula | C₁₁H₁₀O₂[1][2][10][11] |

| Molecular Weight | 174.20 g/mol [3][9][11] |

| Synonyms | 3-Propylidene-1(3H)-isobenzofuranone, Propylidene phthalide[1][3][9][10] |

| Appearance | Clear yellow liquid |

| Boiling Point | 170 °C at 12 mmHg |

| Density | 1.122 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in oils and ethanol.[2][4][6] |

Toxicological Assessment: A Summary of Key Findings

The safety of this compound has been evaluated through a series of toxicological studies, primarily focusing on its genotoxic and skin sensitization potential.

Genotoxicity

Multiple in vitro assays have been conducted to assess the genotoxic potential of this compound. The results are summarized below.

| Assay | Strains/Cells Used | Concentration | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA | Up to 5000 µ g/plate | With and Without | Non-mutagenic[2] |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Up to 349 µg/mL | With and Without | Non-clastogenic[2] |

| BlueScreen Assay | Not specified | Not specified | With and Without | Negative for genotoxicity[2] |

These studies, conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD guidelines, indicate that this compound is not expected to be genotoxic.[2]

Skin Sensitization

This compound has been identified as a moderate skin sensitizer (B1316253) based on data from human studies.[2] The Human Repeated Insult Patch Test (HRIPT) and Confirmation of No Induction in Humans (CNIH) tests have been instrumental in this assessment.

| Test | Concentration | Vehicle | Result |

| Human Maximization Test | 4% (2760 µg/cm²) | Petrolatum | Sensitization observed in 3/25 subjects[2] |

| CNIH | 0.8% (945 µg/cm²) | 1:3 EtOH:DEP | No sensitization observed in 109 volunteers[2] |

| CNIH | 0.25% (193 µg/cm²) | Alcohol SDA40 | No sensitization observed in 38 volunteers[2] |

Based on a weight of evidence approach, a No Expected Sensitization Induction Level (NESIL) of 940 μg/cm² has been established for this compound.[2]

Experimental Protocols

While detailed, step-by-step protocols for the studies conducted specifically on this compound are proprietary to the testing laboratories, this section outlines the general methodologies for the key toxicological assays mentioned.

Bacterial Reverse Mutation Assay (Ames Test)

This test is performed to detect gene mutations induced by the test article. The methodology generally follows OECD Guideline 471.

-

Strains: A set of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2uvrA) are used to detect various types of mutations.

-

Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Procedure (Plate Incorporation Method):

-

The test substance, dissolved in a suitable solvent (e.g., DMSO), is added to molten top agar (B569324).

-

The bacterial culture and, if required, the S9 mix are also added to the top agar.

-

The mixture is poured onto the surface of a minimal glucose agar plate.

-

Plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, and this increase is reproducible. For this compound, concentrations up to 5000 µ g/plate were tested.[2]

In Vitro Micronucleus Test

This assay is used to detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity). The general protocol is based on OECD Guideline 487.

-

Cell Culture: Human peripheral blood lymphocytes are stimulated to divide and then treated with the test substance.

-

Treatment: Cells are exposed to various concentrations of the test substance for a defined period, both with and without metabolic activation (S9).

-

Harvesting: After treatment, the cells are cultured in the presence of cytochalasin B, which blocks cytokinesis and allows for the identification of binucleated cells.

-

Slide Preparation and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The number of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration) is scored.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. For this compound, concentrations up to 349 µg/mL were analyzed.[2]

Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.[9][12]

-

Induction Phase: The test material, at a specific concentration in a suitable vehicle, is applied under an occlusive patch to the same site on the skin of volunteers (typically on the back) for nine 24-hour periods over three weeks.[9][10]

-

Rest Phase: This is followed by a two-week period with no application of the test material.[12]

-

Challenge Phase: A single 24-hour patch with the test material is applied to a naive skin site.[9][10]

-

Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.[10] A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the molecular mechanism of action for this compound have not been elucidated in publicly available scientific literature. Research in this area would be valuable to further understand its biological activity.

Visualizations

The following diagrams illustrate the general workflows for the toxicological assessments discussed.

Caption: Genotoxicity testing workflow for this compound.

Caption: Human Repeated Insult Patch Test (HRIPT) workflow.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. scent.vn [scent.vn]

- 5. 3-propylidene phthalide [perflavory.com]

- 6. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. femaflavor.org [femaflavor.org]

- 8. This compound mixture of cis and trans isomers, = 96 , FG 17369-59-4 [sigmaaldrich.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. alsglobal.com [alsglobal.com]

Spectroscopic Analysis of 3-Propylidenephthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Propylidenephthalide (CAS No. 17369-59-4), a molecule of interest in flavor, fragrance, and pharmaceutical research. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, which exists as a mixture of (E) and (Z) isomers. The data presented is a compilation from various spectral databases and typical values expected for the structural motifs present in the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic protons |

| ~7.4-7.7 | m | 2H | Aromatic protons |

| ~6.0-6.5 | m | 1H | Vinylic proton |

| ~2.2-2.4 | m | 2H | Allylic CH₂ |

| ~1.0-1.2 | t | 3H | Methyl CH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific isomer.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Lactone) |

| ~148 | Quaternary aromatic C |

| ~134 | Aromatic CH |

| ~129 | Aromatic CH |

| ~125 | Quaternary aromatic C |

| ~122 | Aromatic CH |

| ~120 | Vinylic CH |

| ~118 | Vinylic C |

| ~22 | Allylic CH₂ |

| ~13 | Methyl CH₃ |

Note: Assignments are based on typical chemical shift ranges for the respective functional groups.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~1760 | Strong | C=O (γ-lactone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular ion) |

| 145 | Medium | [M - C₂H₅]⁺ |

| 115 | High | [M - C₂H₅ - CO]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard operating procedures for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for referencing the chemical shifts to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse experiment.

-

Number of Scans: 512-2048 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

The sample is brought into firm contact with the crystal using a pressure clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for obtaining and interpreting spectroscopic data.

The Occurrence and Analysis of 3-Propylidenephthalide in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylidenephthalide, a naturally occurring phthalide (B148349), contributes to the characteristic aroma of several plant species and is of increasing interest due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, with a focus on quantitative data, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Apiaceae family, renowned for its aromatic members. The most significant sources identified in the literature are:

-

Lovage (Levisticum officinale): The roots of lovage are a prominent source of this compound. It has been tentatively identified as a component of lovage essential oil through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Furthermore, a derivative, 7-methoxy-3-propylidenephthalide, has been isolated from lovage roots, indicating the presence of the core propylidenephthalide (B12731197) structure.

-

Celery (Apium graveolens): Celery, particularly its seeds, is another key source of this compound. It is recognized as a contributor to the characteristic aroma of celery and has been identified in celery seed oil.[1]

While other plants in the Apiaceae family, such as Angelica sinensis and Ligusticum chuanxiong, are rich in various phthalides, the specific presence and quantification of this compound in these species are less documented.[2]

Quantitative Data

Quantitative data for this compound across different plant sources is not extensively available in a standardized format. Most studies focus on the total phthalide content or the concentration of more abundant phthalides like Z-ligustilide. The following table summarizes the available, albeit limited, quantitative information.

| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |

| Levisticum officinale | Roots | This compound | Tentatively Identified | GC-MS | [3] |

| Levisticum officinale | Roots | 7-methoxy-3-propylidenephthalide | Not Quantified | UHPLC-MS, NMR | |

| Apium graveolens (Celery) | Seed Oil | This compound | Component Present | Not Specified | [1] |

Note: The lack of extensive quantitative data highlights a research gap and an opportunity for further investigation to compare the content of this compound across different species and cultivars.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for phthalide analysis.

Extraction of Essential Oil

Protocol: Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds, including phthalides, from aromatic plants.

-

Plant Material Preparation: Air-dry the plant material (e.g., lovage roots, celery seeds) at room temperature and grind to a coarse powder.

-

Apparatus Setup: Place the powdered plant material in a round-bottom flask of a Clevenger-type apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Distillation: Heat the flask to boiling. The steam and volatile compounds will rise, condense in the condenser, and be collected in the graduated tube of the Clevenger apparatus.

-

Collection: Continue the distillation for a recommended period (e.g., 3-4 hours) to ensure complete extraction of the essential oil.

-

Separation and Drying: Separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds in essential oils.

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phthalides.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Hold: Maintain at 240°C for 10 minutes.

-

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Perform quantification using an internal or external standard method. Create a calibration curve with a certified standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration based on the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the quantification of less volatile or thermally labile phthalides and can be adapted for this compound.

Instrumentation: A High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a UV detector.

Typical HPLC Parameters:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

-

Example Gradient: Start with a higher proportion of water and gradually increase the proportion of the organic solvent over the run time to elute compounds with increasing hydrophobicity.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection: Monitor the absorbance at a wavelength where this compound shows maximum absorbance. This would need to be determined by running a UV spectrum of the standard.

-

Injection Volume: Typically 10-20 µL.

Quantification:

-

Sample Preparation: Prepare a methanol or acetonitrile extract of the plant material.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the sample extract and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the regression equation from the calibration curve.

Biosynthesis of this compound

The biosynthesis of phthalides in plants is understood to originate from the polyketide pathway.[4][5] While the complete and specific pathway for this compound has not been fully elucidated, a proposed pathway can be inferred from studies on related phthalides, particularly in Angelica sinensis.

The core phthalide structure is believed to be formed from acetate (B1210297) units via a polyketide synthase (PKS). The formation of the propylidene side chain likely involves a series of enzymatic reactions including condensation, reduction, and dehydration steps, although the specific enzymes responsible for these transformations in the context of this compound biosynthesis have yet to be identified.

A study on the phthalide biosynthetic pathway in Angelica sinensis identified several key enzymes, including phospho-2-dehydro-3-deoxyheptonate aldolase, shikimate dehydrogenase, primary amine oxidase, and polyphenol oxidase, which are involved in the broader metabolic network leading to various phthalides.[4]

Proposed Biosynthetic Pathway

The following diagram illustrates a generalized and proposed biosynthetic pathway for phthalides, which would include this compound as a potential end product.

Caption: Proposed biosynthetic pathway for this compound.

Experimental and Logical Workflows

Experimental Workflow for Isolation and Quantification

The following diagram outlines a typical experimental workflow for the isolation and quantification of this compound from a plant source.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a significant natural aroma compound found predominantly in the Apiaceae family, with lovage and celery being key sources. While its presence is established, there is a clear need for more extensive quantitative studies to fully understand its distribution and concentration in various plant species. The experimental protocols outlined in this guide, based on established methods for phthalide analysis, provide a solid foundation for researchers to undertake such investigations. Furthermore, while the general biosynthetic pathway of phthalides is known to be of polyketide origin, the specific enzymatic steps leading to the formation of this compound remain an area for future research. This technical guide serves as a foundational resource to stimulate and support further exploration into the chemistry, biology, and potential applications of this intriguing natural compound.

References

- 1. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

Isolation and purification of 3-Propylidenephthalide from Angelica sinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 3-Propylidenephthalide, a bioactive compound found in the roots of Angelica sinensis (Danggui). This document synthesizes findings from multiple studies to present a detailed workflow, from extraction to purification and analysis, intended for professionals in research and drug development.

Introduction

Angelica sinensis, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine. Its roots are rich in various bioactive compounds, including polysaccharides, ferulic acid, and a class of aromatic compounds known as phthalides. Among these, this compound and its isomers are of significant interest due to their potential pharmacological activities. The isolation and purification of these specific compounds are crucial for further investigation into their therapeutic properties and for the development of standardized botanical drugs.

Phthalides, such as ligustilide (B1675387) and butylidenephthalide, are considered some of the primary active components in Angelica sinensis. This guide focuses on the technical aspects of isolating this compound, providing detailed experimental protocols and data to support research and development efforts.

Extraction Methodologies

The initial step in isolating this compound involves extracting the compound from the dried roots of Angelica sinensis. The choice of extraction method significantly impacts the yield and purity of the target compound. Several techniques have been explored, each with its own advantages and limitations.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE) is a highly efficient method that utilizes elevated temperatures and pressures to enhance extraction efficacy while reducing solvent consumption and extraction time.

Experimental Protocol for PLE:

-

Sample Preparation: The dried roots of Angelica sinensis are ground into a fine powder. The particle size of the powder can influence the extraction efficiency.

-

Extraction Cell: A specific amount of the powdered sample (e.g., 0.3 g) is mixed with a dispersing agent like diatomaceous earth and placed into a stainless steel extraction cell.

-

Solvent Selection: Various solvents can be used, with methanol (B129727) often showing high extraction efficiency for phthalides.

-

Extraction Parameters: The extraction is performed under optimized conditions for temperature, pressure, static extraction time, and solvent flush volume.

-

Collection: The extract is collected in a volumetric flask, brought to volume with the extraction solvent, and filtered through a 0.45 µm filter prior to analysis.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to disrupt the plant cell walls, facilitating the release of intracellular components into the solvent.

Experimental Protocol for UAE:

-

Sample Preparation: Accurately weigh the powdered Angelica sinensis root (e.g., 1.0 g).

-

Solvent Addition: Add a specified volume of solvent (e.g., 10 mL of methanol).

-

Sonication: Sonicate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 50°C).

-

Filtration and Concentration: The resulting solution is filtered, and the filtrate is collected. The extraction process is typically repeated multiple times with fresh solvent. The combined filtrates are then concentrated under a stream of nitrogen gas.

Soxhlet Extraction

Soxhlet extraction is a traditional and exhaustive method that involves continuous extraction of the sample with a refluxing solvent.

Experimental Protocol for Soxhlet Extraction:

-

Sample Preparation: Place the powdered plant material in a thimble.

-

Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed atop a flask containing the extraction solvent. A condenser is placed on top of the extractor.

-

Extraction: The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The condenser ensures that any solvent vapor cools and drips back down into the chamber housing the solid material. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, the chamber is automatically emptied

The Biosynthesis of Phthalides in Medicinal Herbs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalides are a class of bioactive lactones found predominantly in medicinal plants of the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong (Chuanxiong). These compounds, including Z-ligustilide, butylphthalide, and senkyunolide A, are recognized for their significant pharmacological properties, including neuroprotective, anti-inflammatory, and vasodilatory effects. Understanding the intricate biosynthetic pathways of these molecules is paramount for their targeted production through metabolic engineering and for the quality control of herbal medicines. This technical guide provides an in-depth exploration of the core biosynthetic pathways of phthalides, detailing the precursor molecules, key enzymatic steps, and regulatory signaling cascades. It also presents comprehensive experimental protocols for the elucidation of these pathways and quantitative data on phthalide (B148349) accumulation in key medicinal herbs.

Core Biosynthetic Pathways of Phthalides

The biosynthesis of phthalides is a complex process that is believed to involve a crosstalk between the polyketide and shikimate pathways, two major routes of secondary metabolism in plants.

The Polyketide Pathway: The Acetate (B1210297) Route to the Phthalide Backbone

The fundamental structure of the phthalide ring is thought to be derived from the polyketide pathway.[1][2] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks, which undergo a series of condensation reactions catalyzed by polyketide synthases (PKSs) to form a poly-β-keto chain. This chain then undergoes cyclization and subsequent modifications to yield the phthalide scaffold. While the specific PKSs involved in phthalide biosynthesis in medicinal herbs are yet to be fully characterized, isotopic labeling studies have provided evidence for the incorporation of acetate units into the phthalide structure.[2]

The Shikimate Pathway: A Source of Aromatic Precursors

The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in plants.[3] While not the direct source of the phthalide ring itself, this pathway provides essential precursors for some of the modifications and diversification of the basic phthalide structure. For instance, some phthalide alkaloids are known to have precursors originating from the shikimate pathway, such as o-succinylbenzoate.[4] Furthermore, key enzymes identified in Angelica sinensis that are associated with phthalide accumulation, such as phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2 and shikimate dehydrogenase, are integral components of the shikimate pathway.[1] This suggests a crucial role for this pathway in providing intermediates or regulatory molecules that influence the overall flux towards phthalide biosynthesis.

Proposed Biosynthetic Scheme

Based on current evidence, a plausible biosynthetic pathway for common phthalides in Apiaceae herbs can be proposed. The pathway likely initiates with the condensation of acetate and malonate units via a PKS to form a polyketide chain. This chain then undergoes intramolecular cyclization to form the core phthalide ring. Subsequent enzymatic modifications, including reductions, oxidations, and isomerizations, lead to the diverse array of phthalides found in nature. The shikimate pathway likely contributes by providing precursors for side-chain modifications or by influencing the expression of key biosynthetic genes.

Key Enzymes in Phthalide Biosynthesis

Transcriptome and metabolite profiling studies in Angelica sinensis have identified several enzymes that are potentially involved in the accumulation and transformation of phthalides.[1] Heterologous expression of these enzymes in E. coli has confirmed their role in promoting the accumulation of specific phthalides.[1]

Table 1: Key Enzymes Implicated in Phthalide Biosynthesis in Angelica sinensis

| Enzyme | Abbreviation | Putative Function in Phthalide Biosynthesis |

| Phospho-2-dehydro-3-deoxyheptonate aldolase 2 | DAHPS2 | Catalyzes the first committed step of the shikimate pathway, potentially influencing the pool of aromatic precursors for phthalide modification. |

| Shikimate dehydrogenase | SDH | A key enzyme in the shikimate pathway, its activity may regulate the flux towards various aromatic compounds that interact with phthalide biosynthesis. |

| Primary amine oxidase | PAO | May be involved in the modification of nitrogen-containing precursors or in signaling pathways that regulate phthalide biosynthesis. |

| Polyphenol oxidase | PPO | Could be involved in the oxidation and polymerization of phenolic precursors or in the final modification steps of phthalide structures. |

| Tyrosine decarboxylase | TyrDC | Catalyzes the conversion of tyrosine to tyramine, suggesting a link to the biosynthesis of specific phthalide derivatives. |

| Shikimate O-hydroxycinnamoyl transferase | HCT | Involved in the synthesis of chlorogenic acid and lignin (B12514952) precursors, indicating a potential branch point from the shikimate pathway towards phthalide-related compounds. |

Regulation of Phthalide Biosynthesis

The production of phthalides, like many other secondary metabolites, is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli.

Hormonal Regulation: Jasmonic Acid and Salicylic (B10762653) Acid

Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are well-known elicitors of secondary metabolite production.[5][6] These signaling molecules are typically involved in plant defense responses against herbivores and pathogens. Application of JA and SA has been shown to induce the expression of genes involved in various secondary metabolic pathways, and it is plausible that they play a similar role in regulating phthalide biosynthesis in Apiaceae herbs.[5][6] Elicitation with these hormones can be a strategy to enhance the accumulation of desired phthalides in plant cell cultures or whole plants.[7][8]

Quantitative Data on Phthalide Content

The concentration of phthalides can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 2: Quantitative Analysis of Phthalides in Medicinal Herbs

| Medicinal Herb | Plant Part | Phthalide | Concentration (mg/g dry weight) | Reference |

| Angelica sinensis | Root (Normal Flowering) | Z-Ligustilide | 6.44 | [9] |

| Butylphthalide | 0.18 | [9] | ||

| Senkyunolide A | 0.54 | [9] | ||

| Senkyunolide H | 0.0028 | [9] | ||

| Angelica sinensis | Root (Early Flowering) | Z-Ligustilide | 5.33 | [9] |

| Butylphthalide | 0.0031 | [9] | ||

| Senkyunolide A | 0.0075 | [9] | ||

| Senkyunolide H | 0.0015 | [9] | ||

| Ligusticum chuanxiong | Rhizome | Z-Ligustilide | Not specified | [10][11][12][13][14] |

| Senkyunolide A | Not specified | [10][11][12][13][14] | ||

| Apium graveolens (Celery) | Seed | 3-n-butylphthalide | Not specified | [9] |

| Sedanenolide | Not specified | [9] |

Note: Data for Ligusticum chuanxiong and Apium graveolens often report the presence of these compounds without specific quantitative values in the cited abstracts.

Experimental Protocols

Extraction and Quantification of Phthalides by HPLC

This protocol outlines a general procedure for the extraction and quantification of phthalides from plant material.

1. Sample Preparation:

-

Lyophilize fresh plant material and grind into a fine powder.

-

Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.

2. Extraction:

-

Add 50 mL of a suitable solvent (e.g., 70% ethanol, methanol, or ethyl acetate) to the flask.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV or DAD detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-30 min, 70-90% A; 30-35 min, 90% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Quantification: Prepare a calibration curve using authentic standards of the target phthalides.

References

- 1. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) | Semantic Scholar [semanticscholar.org]

- 13. Novel phthalide derivatives from the rhizomes of Ligusticum chuanxiong and their inhibitory effect against lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Isoindolines and phthalides from the rhizomes of Ligusticum chuanxiong and their relaxant effects on the uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Propylidenephthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Propylidenephthalide. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical Identity

This compound, with the CAS number 17369-59-4, is an organic compound used primarily as a fragrance and flavoring agent.[1][2][3][4] It is a derivative of phthalide (B148349), characterized by a propylidene group attached to the lactone ring.

| Identifier | Value |

| IUPAC Name | (3E)-3-propylidene-2-benzofuran-1-one |

| Molecular Formula | C₁₁H₁₀O₂[1][2][5][6] |

| Molecular Weight | 174.20 g/mol [1][2][5][6] |

| CAS Number | 17369-59-4[2][7] |

| EC Number | 241-402-8[1][8] |

| FEMA Number | 2952[1][9] |

| Synonyms | 3-Propylidene-1(3H)-isobenzofuranone, Propylidene phthalide[1][2][10][11] |

Physical Properties

This compound is typically a clear, colorless to pale yellow liquid with a characteristic warm, spicy, and herbaceous aroma.[1][5][6][12]

Table of Physical Properties

| Property | Value | Reference |

| Physical Description | Clear yellow liquid | [1] |

| Melting Point | 5 °C | [5][6][7][12] |

| Boiling Point | 169-170 °C at 12 mmHg343 to 347 °F at 15 mmHg | [7][12][1][2][10] |

| Density | 1.122 g/mL at 25 °C1.135 g/mL at 23.7 °C | [6][7][1][10] |

| Refractive Index | n20/D 1.5861.557-1.562 | [6][7][1] |

| Solubility | Insoluble in water (<0.1 mg/mL)Soluble in oils and ethanol | [1][2][10] |

| Vapor Pressure | 0.0013 mmHg at 25 °C | [7] |

| Flash Point | >230 °F (>110 °C) | [7] |

Chemical Properties and Reactivity

Stability: this compound is considered stable under normal conditions.[7] However, it may be sensitive to prolonged exposure to air and moisture.[1][10] It is also combustible.[7]

Reactivity: The compound is incompatible with strong oxidizing agents.[7] The molecule contains a lactone (cyclic ester) and an unsaturated alkylidene group, which are the primary sites for chemical reactions.

Caption: Reactivity and stability profile of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra are available and can be used to confirm the structure of the molecule, including the cis/trans isomers.[13][14][15]

-

IR Spectra: Infrared spectroscopy can identify the characteristic functional groups, such as the C=O stretch of the lactone and the C=C stretch of the propylidene group.[1][13]

-

Mass Spectrometry: Mass spectrometry data provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.[13]

Experimental Protocols

Dermal Absorption Study using Franz Diffusion Cell

A key application in the safety assessment of cosmetic ingredients is determining their percutaneous absorption. The following protocol outlines the methodology used for this compound.[16]

Objective: To determine the in vitro dermal absorption rate of this compound.

Materials and Methods:

-

Analytical Method: An LC-MS/MS method was developed and validated for the quantification of this compound.[16]

-

Skin Preparation: Excised rat skin is used as the membrane in the Franz diffusion cell system.[16]

-

Formulation: A cream formulation (o/w) containing 0.7% this compound is prepared.[16]

-

Franz Diffusion Cell Setup:

-

The excised rat skin is mounted on the Franz diffusion cells.

-

The receptor chamber is filled with a receptor fluid (e.g., 50% ethanol) and maintained at 32°C.[16]

-

-

Application: The cream formulation is topically applied to the skin surface at a dose of 113 mg/cm².[16]

-

Sampling:

-

Extraction and Analysis:

-

The collected samples (swabs, stratum corneum, and the remaining skin) are extracted with acetonitrile (B52724) for 24 hours.[16]

-

The concentration of this compound in the receptor fluid and the extracts is determined by LC-MS/MS.[16]

-

-

Data Analysis: The total dermal absorption rate is calculated based on the amount of this compound found in the receptor fluid, stratum corneum, and the skin. For the cream formulation tested, the total dermal absorption was approximately 24%.[16]

Caption: Experimental workflow for dermal absorption study.

Biological Activity and Safety

Use: this compound is primarily used as a fragrance ingredient in cosmetics and a flavoring agent in foods.[1][3][17]

Safety:

-

Skin Sensitization: It is identified as a fragrance allergen and a skin sensitizer.[11] A No Expected Sensitization Induction Level (NESIL) of 940 μg/cm² has been established.[11]

-

Genotoxicity: Based on available data, this compound is not considered to be genotoxic.[11]

-

Phototoxicity: It is not expected to be phototoxic or photoallergenic based on its UV/Vis absorption spectra.[11]

-

Irritation: It can be a moderate skin irritant.[18]

-

Regulatory Status: Its use in cosmetic products is regulated, with content limits in some regions.[16] It has been assessed by the Research Institute for Fragrance Materials (RIFM) and is listed by the Flavor and Extract Manufacturers Association (FEMA).[11][17]

No specific signaling pathways related to its biological activity have been detailed in the reviewed literature. Its primary biological interaction of concern is its potential to cause skin sensitization.

References

- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. 3-propylidene phthalide [perflavory.com]

- 5. 3- Propylidenephthalide - Molecular Formula: C11h10o2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. Buy this compound at Best Price High Purity Analytical Standard [nacchemical.com]

- 7. chembk.com [chembk.com]

- 8. This compound - 3-Propylidene-1(3H)-isobenzofuranone [sigmaaldrich.com]

- 9. 3-n-Propylidenephthalide | 17369-59-4 [chemnet.com]

- 10. 3-PROPYLIDENE PHTHALIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. 3-propylidene phthalide [thegoodscentscompany.com]

- 13. This compound, (3Z)- | C11H10O2 | CID 5373603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. Analytical method development and percutaneous absorption of propylidene phthalide, a cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. femaflavor.org [femaflavor.org]

- 18. RTECS NUMBER-NP7235000-Chemical Toxicity Database [drugfuture.com]

Solubility of 3-Propylidenephthalide in different organic solvents

An In-depth Technical Guide on the Solubility of 3-Propylidenephthalide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the compound's behavior in different solvent systems.

Introduction to this compound

This compound (C₁₁H₁₀O₂) is a naturally occurring compound found in plants of the Apiaceae family, such as celery and angelica. It is recognized for its characteristic celery-like aroma and is utilized as a flavoring agent and fragrance ingredient.[1] Beyond its sensory properties, this compound and related phthalides are subjects of scientific investigation for their potential biological activities. Understanding its solubility is a critical first step in the experimental design for biological assays, chemical synthesis, and formulation development.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes the available quantitative data, presenting the solubility in grams per liter (g/L).

| Solvent | CAS Number | Solubility at 25°C (g/L) |

| Acetone | 67-64-1 | 299.89 |

| Acetonitrile | 75-05-8 | 195.87 |

| n-Butanol | 71-36-3 | 126.67 |

| 1,4-Dioxane | 123-91-1 | 312.71 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 1019.58 |

| Ethanol (B145695) | 64-17-5 | 139.05 |

| Ethyl acetate | 141-78-6 | 183.11 |

| Isobutanol | 78-83-1 | 102.0 |

| Isopropanol | 67-63-0 | 110.46 |

| Methanol | 67-56-1 | 134.86 |

| Methyl acetate | 79-20-9 | 222.79 |

| n-Propanol | 71-23-8 | 126.36 |

| Toluene | 108-88-3 | 176.48 |

| Water | 7732-18-5 | 0.19 |

This data is compiled from a single source and should be used as a reference point. Independent verification is recommended.

In addition to the quantitative data, qualitative solubility information indicates that this compound is soluble in ethanol and oils, and has very slight solubility in water.[2]

Experimental Protocols for Solubility Determination

While the specific experimental methodology used to generate the quantitative data in the table above is not detailed in the available literature, this section outlines a general and widely accepted protocol for determining the solubility of a solid compound, like this compound, in an organic solvent. This methodology is based on the principle of gravimetric analysis.

General Gravimetric Method

The gravimetric method is a fundamental technique for determining the solubility of a solute in a solvent. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials or flasks with secure caps

-

Micropipettes

-

Oven or vacuum oven

-

This compound

-

Selected organic solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the solute and solvent.

-

-

Separation of Undissolved Solute:

-

After reaching equilibrium, remove the vial from the shaker.

-

Allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a micropipette.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent from the container. This can be done in an oven at a temperature below the boiling point of the solute or in a vacuum oven for heat-sensitive compounds.

-

Once the solvent is completely evaporated, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the container minus its initial pre-weighed mass.

-

The solubility can then be calculated and expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visual Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, including:

-

Polarity of the Solvent and Solute: The principle of "like dissolves like" is a key determinant. Solvents with polarities similar to that of this compound are generally expected to be more effective at dissolving it.

-

Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this increase can vary significantly between different solvent systems.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can impact its interaction with the carbonyl group of the phthalide (B148349) ring, thereby influencing solubility.

-

Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to surround and solvate the solute molecules.

Conclusion

References

Thermal Stability and Degradation of 3-Propylidenephthalide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylidenephthalide, scientifically also known as (Z)-Ligustilide, is a primary bioactive phthalide (B148349) found in several medicinal plants, most notably from the Apiaceae family such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. It is recognized for a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Despite its therapeutic potential, this compound is characterized by its inherent instability, which presents significant challenges in its extraction, formulation, and storage. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, consolidating available data on its degradation pathways, degradation products, and the analytical methodologies used for its stability assessment.

Thermal Analysis

A thorough review of published literature reveals a notable absence of specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound. This indicates a research gap in the comprehensive thermal profiling of this compound.

To provide a contextual understanding of the thermal behavior of a related core structure, data for phthalic anhydride (B1165640) is presented as an illustrative example. Phthalic anhydride is a degradation product of some phthalides and its thermal decomposition has been studied. Under heating, phthalic anhydride can be formed through the dehydration of phthalic acid.[1] Further heating leads to its decomposition.

It is important to emphasize that the thermal behavior of this compound will differ from that of phthalic anhydride due to the presence of the propylidene side chain and the dihydrofurophenone ring system. Dedicated TGA and DSC studies on pure this compound are required to determine its precise decomposition temperatures, mass loss events, and thermodynamic parameters.

Degradation Pathways and Products

The degradation of this compound is primarily influenced by factors such as temperature, light, oxygen, and pH.[2] The main degradation pathways are understood to be oxidation, hydrolysis, and isomerization.[3]

A variety of degradation products have been identified through techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Table 1: Identified Degradation Products of this compound

| Degradation Product Name | Molecular Formula | Key Analytical Data | Reference |

| Senkyunolide I | C₁₂H₁₄O₃ | Identified by UPLC-QTOF-MS and comparison with reference standards. | [3] |

| Senkyunolide H | C₁₂H₁₂O₃ | Identified by UPLC-QTOF-MS and comparison with reference standards. | [3] |

| (E)-6,7-trans-dihydroxyligustilide | C₁₂H₁₆O₄ | Structure elucidated by ¹H and ¹³C NMR after isolation by semi-preparative HPLC. | [3] |

| (Z)-6,7-epoxyligustilide | C₁₂H₁₄O₃ | Structure elucidated by ¹H and ¹³C NMR after isolation by semi-preparative HPLC. | [3] |

| (Z)-Butylidenephthalide | C₁₂H₁₂O₂ | Identified by qHNMR and LC-MS. | [4] |

| Phthalic anhydride | C₈H₄O₃ | Detected by qHNMR. | [4] |

| Butyraldehyde | C₄H₈O | Identified by qHNMR. | [4] |

| endo-(Z,Z')-(3.8',8.3',H-7)-diligustilide | C₂₄H₂₈O₄ | Identified as a photodimer by qHNMR and LC-HRMS. | [4] |

The following diagram illustrates the proposed major degradation pathways of this compound.

References

- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Propylidenephthalide and its (E/Z) Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-propylidenephthalide, a synthetic compound utilized primarily in the flavor and fragrance industry. It exists as a mixture of (E) and (Z) geometric isomers, which are crucial to its chemical and sensory properties. This guide covers its chemical and physical characteristics, synthesis, biological activities, and safety assessments, presenting data in a structured format for scientific and research applications.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid.[1][2][3] It is a synthetic fragrance and flavoring agent with a woody, floral, sweet, herbaceous, and spicy odor profile.[2][3] The compound is typically supplied as a mixture of its cis (Z) and trans (E) isomers.[2][4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | [1][5][6] |

| Molecular Weight | 174.20 g/mol | [1][4][6] |

| CAS Number | 17369-59-4 | [1][4][5][6] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 170 °C at 12 mmHg; 343 to 347 °F at 15 mmHg | [1][4][5] |

| Melting Point | 5 °C | [4][5] |

| Density | 1.122 - 1.138 g/mL at 25 °C | [1][2][4][5] |

| Refractive Index | n20/D 1.586; 1.57900 to 1.58900 @ 20.00 °C | [2][4][5] |

| Flash Point | >200 °F (>93 °C); 235 °F (113 °C) - closed cup | [1][2][4][6] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1][7] |

| Vapor Pressure (est.) | 0.0023 hPa @ 20°C | [7] |

Synthesis and Stereochemistry

The synthesis of 3-alkylidenephthalides, including this compound, is an area of significant interest due to their presence in natural products and their utility as synthetic precursors.[8] Various methods have been developed, with a focus on controlling the stereoselectivity to yield either the (E) or (Z) isomer.

One notable method involves the Pd(II)-catalyzed oxidative carbonylation for the synthesis of (Z)-3-ylidenephthalides.[8] Other approaches have focused on the highly regio- and stereoselective synthesis of (E)-3-alkylidene isobenzofuran-1(3H)-ones from 2-iodobenzyl alcohol and acetylenic carbinols, which exclusively yields the E-isomers.[9] The choice of catalyst, solvent, and starting materials is critical in determining the isomeric outcome.[9]

The logical workflow for the synthesis and characterization of these isomers involves several key stages, from the selection of precursors to the final purification and analysis.

References

- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-propylidene phthalide [thegoodscentscompany.com]

- 3. 3-propylidene phthalide [perflavory.com]

- 4. This compound mixture of cis and trans isomers, = 96 , FG 17369-59-4 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. scent.vn [scent.vn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Review of the Pharmacological Effects of Phthalides: A Technical Guide for Researchers

Introduction: Phthalides are a class of bicyclic aromatic lactones naturally occurring in various plant families, notably the Apiaceae (e.g., celery, angelica, and lovage), as well as in some fungi.[1] For centuries, plants containing phthalides have been utilized in traditional medicine across Asia and Europe for their therapeutic properties.[2] Modern scientific investigation has begun to validate these traditional uses, revealing a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, cardiovascular, anticancer, and antifungal effects. This in-depth technical guide provides a comprehensive overview of the core pharmacological effects of phthalides, designed for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for cited studies, and visualizes critical signaling pathways and workflows.

Neuroprotective Effects

Phthalides, particularly 3-n-butylphthalide (NBP), have demonstrated significant potential in the treatment of neurodegenerative diseases and ischemic stroke.[3] Their mechanisms of action are multifaceted, involving the protection of mitochondrial function, reduction of oxidative stress, inhibition of apoptosis and inflammation, and promotion of neurogenesis.[3][4]

Quantitative Data on Neuroprotective Activity

| Phthalide (B148349) Derivative | Model | Dosage/Concentration | Key Finding | Reference |

| 3-n-butylphthalide (NBP) | Mouse model of traumatic brain injury (TBI) | 100 mg/kg (i.p.) | Attenuated caspase-3/9 activation and reduced pro-inflammatory cytokines (TNF-α, IL-1β). | [5] |

| 3-n-butylphthalide (NBP) | PC12 cells with oxygen-glucose deprivation (OGD) | 10 µM | Maximal protection against OGD-induced cell death. | [6] |

| 3-n-butylphthalide (NBP) | Rat model of cerebral ischemia-reperfusion | 20 mg/kg (i.p.) | Reduced neurological defect score and decreased apoptosis. | [7] |

| L-3-n-butylphthalide (L-NBP) | 3xTg-AD mouse model of Alzheimer's Disease | 15 mg/kg (oral gavage) for 18 weeks | Significantly improved learning and memory, and reduced total cerebral Aβ plaque deposition.[8] | [8] |

| Phthalide-pyrazolone derivative (10x) | Aβ1-42 induced AD mice model | Not specified | Remarkably improved memory and cognitive impairment. | [9] |

Experimental Protocols

This model is widely used to mimic ischemic stroke and evaluate the neuroprotective effects of compounds like NBP.[10]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical microscope

-

Micro-scissors, forceps, and vessel clips

-

4-0 nylon monofilament suture with a rounded tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-